molecular formula C7H5Br2NO2 B1283033 2-Bromo-1-(bromomethyl)-4-nitrobenzene CAS No. 940-05-6

2-Bromo-1-(bromomethyl)-4-nitrobenzene

Cat. No. B1283033
CAS RN: 940-05-6
M. Wt: 294.93 g/mol
InChI Key: IHNSPLNYBYYNKQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-nitrobenzene is a brominated nitrobenzene derivative with potential applications in various chemical syntheses. It contains both a nitro group and bromine substituents, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated nitrobenzene derivatives can be complex, involving multiple steps and reagents. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc products, which could potentially be used as intermediates in further synthetic steps . Additionally, the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF has been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . These studies demonstrate the reactivity of brominated nitrobenzene derivatives under electrochemical conditions, which could be relevant for the synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite diverse, as evidenced by the X-ray crystal structure determinations of various bromo- and bromomethyl-substituted benzenes . These structures exhibit a range of interactions, including C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of the molecules in the solid state. Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Brominated nitrobenzene derivatives can undergo various chemical reactions. For example, α-Bromoacylpolymethylbenzenes react with fuming nitric acid to give 2-(nitromethyl)-(α-bromoacyl)polymethylbenzenes, which can further undergo intramolecular nucleophilic substitution/cyclization to yield nitroindan-1-ones or benzoxazepin-ones . The reactivity of these compounds is influenced by the presence of bromine and nitro groups, which can be leveraged to synthesize a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrobenzene derivatives are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different conformations and packing in the crystalline state, which can affect their reactivity . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water resulted in a high yield and purity, indicating that the physical properties such as solubility and reactivity in water are important considerations for these compounds .

Scientific Research Applications

Synthesis Intermediates

2-Bromo-1-(bromomethyl)-4-nitrobenzene is an important intermediate in various synthesis processes. For instance, it is involved in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in producing dofetilide, a medication for treating arrhythmia. The synthesis process explores the Williamson Reaction, emphasizing the effects of reaction temperature, solvent, time, and proportion on the yield (Zhai Guang-xin, 2006).

Chemical Properties and Reactivity

The chemical properties and reactivity of 2-Bromo-1-(bromomethyl)-4-nitrobenzene have been studied extensively. For example, anisotropic displacement parameters of isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo), were calculated and determined through X-ray diffraction experiments, highlighting the challenges associated with the bromo compound (Damian Mroz, Ruimin Wang, U. Englert, R. Dronskowski, 2020).

Electrosynthetic Applications

In electrosynthesis, the radical anions of 1-bromo-4-nitrobenzene exhibit significant reactivity in specific solvents, such as ionic liquids. Studies have shown that the radical anion reacts via a DISP type mechanism, leading to the formation of the nitrobenzene radical anion and bromide ions. This behavior contrasts starkly with that in conventional non-aqueous solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide (S. Ernst, Kristopher R. Ward, S. Norman, C. Hardacre, R. Compton, 2013).

Ultrasound-Assisted Synthesis

The compound also plays a role in ultrasound-assisted synthesis. For example, the preparation of 1-butoxy-4-nitrobenzene was successfully achieved using 4-nitrophenol with n-butyl bromide under ultrasonic-assisted conditions. This method demonstrates the impact of ultrasound irradiation on enhancing the reaction process (K. Harikumar, V. Rajendran, 2014).

Safety And Hazards

Like many chemical compounds, it’s important to handle “2-Bromo-1-(bromomethyl)-4-nitrobenzene” with care. It’s necessary to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Future Directions

The future directions in the study of this compound could involve exploring its potential applications in various fields such as medicine or materials science, or studying its reactivity under different conditions .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNSPLNYBYYNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562545
Record name 2-Bromo-1-(bromomethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-4-nitrobenzene

CAS RN

940-05-6
Record name 2-Bromo-1-(bromomethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(bromomethyl)-4-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Gabriele, L Veltri, R Mancuso… - Advanced Synthesis & …, 2014 - Wiley Online Library
… Dimethyl 2-(2-bromo-4-nitrobenzyl)malonate: Yield: 1.14 g, starting from 3.24 g of 2-bromo-1-bromomethyl-4-nitrobenzene (30%); yellow solid; mp 119–121 C. IR (KBr): ν=1746 (s), …
Number of citations: 31 onlinelibrary.wiley.com
IS Golovanov, GS Mazeina, YV Nelyubina… - The Journal of …, 2018 - ACS Publications
Click-like condensation of boronic acids with specifically designed triols (boronate-triol coupling) produces stable diamantane adducts in aqueous medium, which can be controllably …
Number of citations: 22 pubs.acs.org
LTD Scaggs - 2020 - search.proquest.com
Epidithiodiketopiperazine alkaloids (ETPs) are naturally occurring fungal metabolites characterized by their disulfide-bridged diketopiperazine motif and wide spectrum of potent …
Number of citations: 0 search.proquest.com
S Wei, W Wang, A Xue, S Nawaz, J Qu, B Wang - Synthesis, 2022 - thieme-connect.com
The 4-isothiocyanatopyrazolones were exploited as a class of efficient synthons for the construction of triazoline derivatives via asymmetric [3+2] annulation with azodicarboxylates, …
Number of citations: 2 www.thieme-connect.com

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